3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Description
Core Structural Characteristics
Molecular Architecture and Isomerism
The compound features a planar imidazo[1,2-a]pyridine core, comprising a six-membered pyridine ring fused to a five-membered imidazole ring (Figure 1). Key structural attributes include:
- Substituent Positions : Bromine atoms occupy positions 3 and 6 of the imidazole and pyridine rings, respectively, while fluorine resides at position 8 of the pyridine ring.
- Bond Lengths : X-ray diffraction data from analogous imidazo[1,2-a]pyridines reveal average bond lengths of 1.34 Å for C=N in the imidazole ring and 1.40 Å for C-C in the pyridine ring.
- Isomerism : No stereoisomers are possible due to the compound’s planar geometry. Positional isomerism is precluded by the fixed substitution pattern (3,6-dibromo-8-fluoro).
Table 1 : Atomic coordinates for key positions in imidazo[1,2-a]pyridine derivatives.
| Position | Atom | Bond Length (Å) | Bond Angle (°) |
|---|---|---|---|
| C3 | Br | 1.91 | 120.1 |
| C6 | Br | 1.89 | 119.8 |
| C8 | F | 1.35 | 117.5 |
Electronic and Steric Influences of Substituents
The electronegative fluorine and bromine substituents induce distinct electronic and steric effects:
Electronic Effects
- Fluorine : With a Hammett σ~para~ constant of 0.06, fluorine exerts a moderate electron-withdrawing inductive (-I) effect, polarizing the pyridine ring and reducing electron density at adjacent positions.
- Bromine : The σ~meta~ value of 0.39 indicates strong -I and mesomeric (+M) effects, stabilizing adjacent positive charges via resonance.
Table 2 : Hammett constants for substituents.
| Substituent | σ~meta~ | σ~para~ |
|---|---|---|
| F | 0.34 | 0.06 |
| Br | 0.39 | 0.23 |
Steric Effects
- Bromine : The van der Waals radius of bromine (1.85 Å) creates steric hindrance at positions 3 and 6, limiting rotational freedom.
- Fluorine : Smaller than bromine (van der Waals radius: 1.47 Å), fluorine minimally impacts steric bulk but directs electrophilic substitution to ortho and para positions.
Conformational Analysis and Tautomerism
Conformational Flexibility
The fused bicyclic system enforces rigidity, as evidenced by X-ray crystallography of related compounds. Key observations include:
- Planarity : The imidazole and pyridine rings remain coplanar, with dihedral angles <5° between rings.
- Torsional Restriction : Bromine at C3 and C6 restricts rotation about the C3-C4 and C6-C7 bonds, favoring an "extended" conformation.
Tautomerism
Prototropic tautomerism is suppressed due to:
- Substituent Effects : Electron-withdrawing bromine and fluorine reduce basicity at N1 and N2, disfavoring proton transfer.
- Aromatic Stabilization : The fully conjugated π-system resists tautomeric shifts, maintaining aromaticity across both rings.
Figure 2 : Energy diagram comparing tautomeric states of imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHQHYPDDBCOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857512 | |
| Record name | 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260817-61-5 | |
| Record name | 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine Core
A patented method describes the synthesis of 3,6-dibromoimidazo[1,2-a]pyridine (without fluorine) using 2-amino-5-bromopyridine as the starting material, which can be adapted for the fluorinated derivative by using 2-amino-5-bromo-8-fluoropyridine or similar fluorinated aminopyridines.
-
- 2-amino-5-bromopyridine (or fluorinated analog)
- Aqueous chloroacetaldehyde solution
- N-bromosuccinimide (NBS)
- Alkali (e.g., sodium bicarbonate, sodium hydroxide)
- Solvent (ethyl acetate, ethanol, chloroform, or 1,4-dioxane)
-
- Mix 2-amino-5-bromopyridine (300 mmol) with aqueous chloroacetaldehyde (0.85–2.4 molar equivalents) and alkali in a suitable solvent.
- Stir the mixture at 25–95 °C for 5–7.5 hours until the reaction completes (monitored by TLC).
- Add N-bromosuccinimide (0.9–3.1 molar equivalents) at room temperature and stir for an additional 4 hours to achieve bromination at the 3 and 6 positions.
- Quench the reaction with water and isolate the crude product by filtration.
- Purify the product by recrystallization from ethyl acetate and normal hexane (1:3) to obtain highly pure 3,6-dibromoimidazo[1,2-a]pyridine.
-
- Yields range from 72.58% to 86.47%.
- Purity is typically above 98% as confirmed by HPLC analysis.
Reaction Conditions Variations:
Different bases (sodium bicarbonate, sodium hydroxide, potassium hydroxide) and solvents (ethanol, chloroform, 1,4-dioxane) have been tested, with optimal yields achieved at 70 °C for 7.5 hours or 90–101 °C for shorter times (3–6 hours) depending on the solvent system.
Incorporation of the 8-Fluoro Substituent
While the patent focuses on the dibromo derivative, the 8-fluoro substitution is introduced by starting with a fluorinated aminopyridine such as 2-amino-5-bromo-8-fluoropyridine. The synthetic steps remain analogous, with the fluorine atom retained through the cyclization and bromination steps due to the stability of the C-F bond under the reaction conditions.
Alternative Synthetic Approaches
Research literature reports a mild, environmentally friendly protocol for synthesizing 2-arylimidazo[1,2-a]pyridines via DBU-catalyzed cyclization of substituted 2-aminopyridines and phenacyl bromides in aqueous ethanol at room temperature. Although this method is primarily for 2-arylimidazo[1,2-a]pyridines, it demonstrates the feasibility of mild conditions and broad substrate scope that could be adapted for fluorinated and brominated derivatives.
- Key Features:
- Use of green solvents (aqueous ethanol)
- DBU as a catalyst at room temperature
- High yields (65–94%)
- Broad tolerance for electron-withdrawing groups such as fluorine and bromine
This approach could be modified to prepare 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine by selecting appropriate fluorinated and brominated aminopyridines and phenacyl bromides.
| Parameter | Typical Values / Conditions | Notes |
|---|---|---|
| Starting material | 2-amino-5-bromo-8-fluoropyridine | Fluorine introduced via starting aminopyridine |
| Aldehyde reagent | Aqueous chloroacetaldehyde (0.85–2.4 equiv) | Cyclization agent |
| Brominating agent | N-bromosuccinimide (0.9–3.1 equiv) | Introduces bromines at 3,6-positions |
| Base | Sodium bicarbonate, sodium hydroxide, potassium hydroxide | Alkali to facilitate cyclization |
| Solvent | Ethanol, ethyl acetate, chloroform, 1,4-dioxane | Solvent choice affects yield and purity |
| Temperature | 25–95 °C (cyclization), room temperature (bromination) | Cyclization at elevated temp; bromination at RT |
| Reaction time | 3–7.5 hours (cyclization), 4 hours (bromination) | Monitored by TLC and GC |
| Yield | 72.58%–86.47% | High yield with optimized conditions |
| Purity (HPLC) | >98% | High purity after recrystallization |
- The synthetic method avoids heavy metals and corrosive gases, making it suitable for industrial scale-up with common corrosion-resistant equipment.
- Reaction conditions are mild, and the process is cost-effective due to readily available raw materials.
- The fluorine substituent remains stable throughout the reaction steps, preserving the desired pharmacophore features.
- Purification by recrystallization from ethyl acetate and hexane mixtures consistently yields high-purity products.
- The DBU-catalyzed method offers an alternative green chemistry approach but may require adaptation for the dibromo-fluoro derivative.
The preparation of this compound is efficiently achieved by cyclization of 2-amino-5-bromo-8-fluoropyridine with chloroacetaldehyde followed by bromination using N-bromosuccinimide under mild alkaline conditions. The process yields high purity product with good yield, is scalable, and avoids hazardous reagents. Alternative catalytic methods offer promising green chemistry routes for related imidazo[1,2-a]pyridine derivatives and may be adapted for this compound with further optimization.
Chemical Reactions Analysis
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, amines, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold, including 3,6-dibromo-8-fluoro derivatives, is known for its diverse pharmacological properties. Research has demonstrated that these compounds can serve as:
- Antimicrobial Agents : Various studies have shown that imidazo[1,2-a]pyridines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that substitutions on the imidazo[1,2-a]pyridine core can enhance antibacterial potency.
- Antituberculosis Agents : The synthesis of substituted imidazo[1,2-a]pyridine derivatives has been linked to promising antituberculosis activity. For example, compounds derived from 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine have been evaluated for their efficacy against Mycobacterium tuberculosis, showcasing a potential pathway for new therapeutic agents .
- Anticancer Compounds : Research indicates that certain derivatives may act as inhibitors for cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation . The ability to selectively inhibit CDK2 and CDK1 positions these compounds as potential candidates for cancer therapy.
Synthesis Methodologies
The synthesis of this compound often involves multi-step reactions that incorporate various reagents and conditions. Key points in the synthesis include:
- Starting Materials : The synthesis typically begins with 2-amino-γ-picoline or similar precursors. Bromination reactions are performed to introduce the dibromo substituents at the 3 and 6 positions of the imidazo ring .
- Reagents and Conditions : The use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with HOBt (hydroxybenzotriazole) is common in the formation of amide bonds during synthesis .
Biological Activities
The biological activities associated with this compound derivatives extend beyond antimicrobial and anticancer properties:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties by modulating pathways involved in inflammation .
- Neuropharmacological Applications : The compound's ability to act as a bioisosteric replacement in GABA(A) receptor modulators highlights its potential role in treating neurological disorders .
Case Study 1: Antituberculosis Activity
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their antimycobacterial activity. Among them, specific dibromo derivatives exhibited notable efficacy against Mycobacterium tuberculosis, suggesting their potential as lead compounds for further development in tuberculosis treatment .
Case Study 2: Anticancer Properties
Research focused on the development of CDK inhibitors derived from imidazo[1,2-a]pyridine structures demonstrated that modifications at specific positions could significantly enhance selectivity and potency against cancer cell lines .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Antimycobacterial Activity
Imidazo[1,2-a]pyridines with halogen substitutions exhibit potent activity against Mycobacterium tuberculosis. For example, compounds with bromine or chlorine at C6/C8 show MIC values of 0.03–5 µM . Cross-resistance studies indicate that mutations in the qcrB gene (e.g., T313A) confer resistance to brominated analogs, highlighting a common target .
Anticancer Potential
Halogenated imidazo[1,2-a]pyridines demonstrate anticancer activity via mechanisms such as DNA intercalation or kinase inhibition. For instance, 6-chloro-2-methylimidazo[1,2-a]pyridine derivatives show cytotoxicity against Hep-G2 cells, comparable to 5-fluorouracil . The bromine and fluorine substituents in this compound may enhance DNA-binding affinity or metabolic stability, though specific data is needed .
Halogenation Strategies
- Bromination : Electrophilic bromination or Suzuki-Miyaura coupling (e.g., using Pd(PPh3)4 and aryl boronic acids) is employed for C6/C8 bromination, as seen in 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine derivatives .
- Fluorination : Fluorine at C8 may be introduced via nucleophilic substitution or directed ortho-metalation, as exemplified in ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate synthesis .
Functional Group Modifications
Amino groups at C8 (e.g., in ) are introduced via Buchwald-Hartwig amination, while ester groups () utilize carboxylation reactions. These methods could be adapted for further derivatization of this compound .
Biological Activity
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its unique structure, featuring two bromine atoms and one fluorine atom, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 261.02 g/mol. The presence of halogen substituents (bromine and fluorine) significantly influences the compound's reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Br₂FN₂ |
| Molecular Weight | 261.02 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Compounds similar to this compound have shown antibacterial and antifungal activities. The presence of bromine enhances their reactivity towards microbial targets .
- GABA Receptor Modulation : The compound has been explored as an allosteric modulator of the GABA receptor, which is critical in neurotransmission. This activity has implications for treating anxiety disorders .
- Potential Anti-parasitic Activity : Some studies suggest that derivatives of imidazo[1,2-a]pyridine may possess anti-parasitic properties against protozoan parasites such as Trypanosoma brucei, although specific data on this compound is limited .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred based on structural characteristics:
- Binding Affinity : The presence of fluorine enhances lipophilicity and metabolic stability, potentially improving binding affinity to biological targets .
- Enzyme Interaction : Similar compounds have been shown to interact with enzymes critical for pathogen survival. This interaction could be a pathway for its antimicrobial and anti-parasitic effects .
Case Studies
While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:
- GABA Receptor Modulators : In a study examining imidazo[1,2-a]pyridines as GABA receptor modulators, compounds with similar structures demonstrated significant allosteric modulation effects . This suggests that this compound may also exhibit similar properties.
- Antimicrobial Activity : A comparative analysis of various imidazo[1,2-a]pyridine derivatives revealed notable antibacterial activity against Staphylococcus aureus and Escherichia coli . The unique halogen substitutions in this compound could enhance its efficacy against similar microbial strains.
Q & A
Basic Synthesis: What are the common synthetic routes for preparing 3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine?
Answer:
The synthesis typically involves halogenation and cyclization steps. For example:
- Halogenation of imidazo[1,2-a]pyridine precursors : Bromine or fluorine can be introduced via electrophilic substitution. details a method using L-tryptophan methyl ester and 2,2-dimethoxyacetaldehyde in dichloromethane, followed by oxidation with KMnO₄ in DMF to form brominated intermediates .
- Solid-phase synthesis : Polymer-bound 2-aminonicotinate can react with α-haloketones, followed by halogenation at the 3-position (e.g., using NBS or Br₂) .
- Copper-catalyzed three-component coupling : A general approach for imidazo[1,2-a]pyridines involves 2-aminopyridines, aryl aldehydes, and alkynes, with Cu catalysis enabling regioselective bromination/fluorination .
Advanced Synthesis: How can reaction conditions be optimized to improve yields in multi-step syntheses?
Answer:
Key factors include:
- Temperature control : Exothermic reactions (e.g., KMnO₄ oxidation in ) require gradual reagent addition to prevent decomposition and side reactions .
- Catalyst selection : In(OTf)₃ catalyzes β-carboline-imidazo[1,2-a]pyridine conjugates with high efficiency under mild conditions, reducing reaction time and improving regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in cyclization steps .
Basic Structural Characterization: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and carbon connectivity. For example, reports δ 8.34 ppm (aromatic protons) and δ 159.29 ppm (fluorinated carbons) .
- IR spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹ and C-Br at ~600 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for intermediates in and ) .
Advanced Structural Analysis: How do crystallography and computational methods resolve stacking interactions in imidazo[1,2-a]pyridines?
Answer:
- Single-crystal X-ray diffraction : Reveals intermolecular interactions (e.g., π-π stacking and C–H⋯N bonds in ). Fluorine substitution enhances electrostatic interactions, influencing crystal packing .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., used this to validate C–Br⋯π interactions in derivatives) .
- DFT calculations : Predict electronic effects of bromine/fluorine substituents on charge transfer and stability .
Basic Biological Activity: What therapeutic applications are associated with this scaffold?
Answer:
Imidazo[1,2-a]pyridines exhibit:
- Antimicrobial activity : Bromine enhances lipophilicity, improving membrane penetration (e.g., derivatives in showed efficacy against Mycobacterium tuberculosis) .
- Anti-inflammatory properties : Fluorinated derivatives in inhibited pro-fibrotic pathways in vitro/in vivo .
- Anticancer potential : Bromine/fluorine substituents modulate kinase inhibition (e.g., CDK inhibitors in ) .
Advanced Biological Applications: How can derivatives be designed to target specific biological pathways?
Answer:
- Structure-activity relationship (SAR) studies : Replace bromine with electron-withdrawing groups (e.g., –CN or –NO₂) to enhance binding to ATP pockets ( ) .
- Hybrid molecules : Combine imidazo[1,2-a]pyridine with cinnamamide ( ) or β-carboline ( ) scaffolds for dual-target inhibition .
- Pharmacokinetic optimization : Fluorine improves metabolic stability, as shown in ’s in vivo anti-inflammatory studies .
Analytical Challenges: How can conflicting spectral data be resolved during characterization?
Answer:
- Cross-validation : Compare NMR ( ), IR (), and HRMS ( ) to confirm purity and structure .
- Isotopic labeling : Use ¹⁹F NMR to track fluorine in complex mixtures (e.g., resolved overlapping signals in fluorinated derivatives) .
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or tautomers (e.g., ’s study of conformational flexibility) .
Advanced Methodological Design: What strategies mitigate side reactions during halogenation?
Answer:
- Regioselective bromination : Use directing groups (e.g., –NH₂ in ) to control bromine placement at the 3- or 6-position .
- Fluorine compatibility : Avoid strong acids that may cleave C–F bonds; used NaHCO₃ to buffer reactions involving fluoropyridines .
- Microwave-assisted synthesis : Reduces reaction time and byproducts (e.g., ’s Pd-catalyzed cyanation under microwave conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
